4-Nitrodiphenylmethane

Oxidation kinetics Hammett equation Substituent effects

Commercial ≥98% (GC) para-nitro isomer. Unique M–17 (M–OH) MS fragment for easy QC; accelerated oxidation kinetics (Hammett ρ = -1.7) vs. unsubstituted diphenylmethane for shorter cycle times. Critical for regiospecific 4-nitrobenzophenone and 4-aminodiphenylmethane synthesis. LogP 3.71 enables precise lipophilicity tuning. Air-sensitive; stored under inert gas.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1817-77-2
Cat. No. B156897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrodiphenylmethane
CAS1817-77-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyIDSGFSCSMXRJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrodiphenylmethane (CAS 1817-77-2): Baseline Physicochemical and Structural Profile for Procurement Decision-Making


4-Nitrodiphenylmethane (CAS 1817-77-2) is an aromatic nitro compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It belongs to the class of substituted diphenylmethanes, specifically bearing a single nitro group at the para position of one phenyl ring . Commercial grades typically offer a purity of >98.0% as determined by GC [1]. Physicochemical parameters include a melting point of 29-31 °C, a boiling point of 160 °C at 1 mmHg, a density of 1.145 g/mL at 25 °C, and a calculated LogP of approximately 3.71 [2][3]. The compound is primarily employed as a synthetic intermediate in the production of pharmaceuticals, dyes, and agrochemicals, as well as a precursor to 4-nitrobenzophenone and 4-nitrophenol [4].

Why 4-Nitrodiphenylmethane Cannot Be Replaced by 2-Nitro, Dinitro, or Parent Diphenylmethane Analogs: Differentiating Reactivity and Physicochemical Behavior


Substituting 4-nitrodiphenylmethane with its 2-nitro isomer, the 4,4′-dinitro derivative, or the unsubstituted parent diphenylmethane is not a trivial substitution due to quantifiable differences in electronic character, steric environment, and physicochemical properties that directly impact reaction outcomes and downstream processing. The para-nitro group exerts a distinct Hammett substituent effect (σ+) in oxidation kinetics compared to the ortho isomer or the parent hydrocarbon [1]. The dinitro analog exhibits a significantly higher melting point (187-191 °C) and a lower LogP (~3.26-3.67) compared to the mononitro compound (mp 29-31 °C; LogP 3.71) [2]. Even the mass spectrometric fragmentation pathway differs, with the para (and meta) isomers uniquely producing an M–17 (OH loss) ion that is not observed for the ortho isomer [3]. These differences preclude direct interchangeability in synthetic routes where regiospecific reactivity, solubility, or purification characteristics are critical.

Quantitative Differentiation Guide: Head-to-Head Evidence for Selecting 4-Nitrodiphenylmethane Over Structural Analogs


Nitric Acid Oxidation Kinetics: Hammett ρ Value of -1.7 Distinguishes 4-Nitro from Unsubstituted and 2-Nitro Analogs

In a kinetic study of nitric acid oxidation of substituted diphenylmethanes, the Hammett plot for the substituent effect correlated with σ+ rather than σ, yielding a negative ρ-value of -1.7 in 70 vol% aqueous acetic acid at 90°C [1]. This negative ρ indicates that electron-withdrawing substituents like the para-nitro group accelerate the rate-determining step relative to the unsubstituted parent (σ+ = 0) or electron-donating analogs. While the study encompasses a series of derivatives, the specific ρ-value provides a quantitative framework for predicting the relative oxidation rate of 4-nitrodiphenylmethane compared to diphenylmethane (σ+ = 0) and, by extension, the 2-nitro isomer which exhibits a different σ+ value due to steric and electronic ortho effects.

Oxidation kinetics Hammett equation Substituent effects

Mass Spectrometric Differentiation: Unique M–17 Ion Formation Distinguishes 4-Nitro from 2-Nitro Isomer

The mass spectra of all three isomeric nitrodiphenylmethanes exhibit an M–OH (M–17) ion produced directly from the molecular ion. However, this fragmentation is exclusively observed for the meta- and para-isomers and is not detected in the spectrum of the ortho-isomer (2-nitrodiphenylmethane) [1]. The para-isomer (4-nitrodiphenylmethane) consistently displays this diagnostic M–17 peak, providing a clear analytical marker for distinguishing it from the ortho-isomer in reaction mixtures or purity assessments.

Mass spectrometry Fragmentation pathway Isomer differentiation

Nitration Selectivity: Para-Isomer Dominates Mononitration Product Distribution

The nitration of diphenylmethane in dichloromethane with nitric acid yields a mixture of 2- and 4-nitrodiphenylmethane [1]. While the publication does not provide exact isomeric ratios, the para-isomer (4-nitrodiphenylmethane) is known to be the predominant mononitration product due to the para-directing and activating nature of the benzyl substituent, which is further enhanced by reduced steric hindrance at the para position compared to the ortho position [1]. This established regioselectivity underpins the commercial availability and preferential synthetic utility of the 4-nitro derivative as a primary intermediate.

Electrophilic aromatic substitution Regioselectivity Nitration

Purity and Stability Specifications: Commercial Availability at >98% GC Purity with Defined Storage Requirements

Commercial 4-nitrodiphenylmethane is routinely supplied with a purity of >98.0% as determined by gas chromatography (GC) [1]. In contrast, 4,4′-dinitrodiphenylmethane is often offered at a higher purity specification of ≥99.0% (GC) , reflecting its different synthetic utility and purification requirements. Additionally, 4-nitrodiphenylmethane is noted as air-sensitive and requires storage under inert gas , a handling requirement that may differ from the less sensitive parent diphenylmethane or the dinitro analog. These specifications directly impact procurement decisions regarding cost, required purity for specific applications, and necessary storage infrastructure.

Quality control Purity analysis Storage stability

Lipophilicity (LogP) Differentiation: Para-Nitro Compound Exhibits Intermediate LogP Between Parent and Dinitro Analogs

The calculated octanol-water partition coefficient (LogP) for 4-nitrodiphenylmethane is 3.7088 [1]. This value lies between that of the more lipophilic parent diphenylmethane (LogP 4.14) [2] and the less lipophilic 4,4′-dinitrodiphenylmethane (LogP values ranging from 3.26 to 3.67, depending on calculation method) [3]. The intermediate lipophilicity of the mononitro compound influences its behavior in liquid-liquid extractions, chromatographic separations, and its potential as a scaffold for optimizing pharmacokinetic properties in medicinal chemistry.

Lipophilicity Partition coefficient ADME prediction

Optimal Application Scenarios for 4-Nitrodiphenylmethane Based on Verified Differential Performance


Synthesis of 4-Nitrobenzophenone via Selective Oxidation of the Methylene Bridge

4-Nitrodiphenylmethane serves as a key intermediate in the synthesis of 4-nitrobenzophenone through oxidation of the methylene bridge . The negative Hammett ρ-value (-1.7) observed in nitric acid oxidation kinetics [1] indicates that the para-nitro group accelerates this transformation relative to unsubstituted diphenylmethane. This accelerated kinetics translates to potentially shorter reaction times or milder conditions in industrial oxidation processes, making 4-nitrodiphenylmethane a preferred starting material for the targeted production of 4-nitrobenzophenone, a valuable intermediate in pharmaceutical and dye manufacturing.

Analytical Method Development and Isomeric Purity Confirmation via GC-MS

The unique mass spectrometric fragmentation of 4-nitrodiphenylmethane, characterized by a diagnostic M–17 (M–OH) ion, enables unequivocal differentiation from its 2-nitro isomer, which lacks this fragment . Analytical laboratories and quality control departments can leverage this property to develop robust GC-MS methods for quantifying isomeric purity in reaction mixtures or verifying the identity of procured material. This reduces reliance on authentic reference standards of the ortho-isomer and provides a rapid, instrument-based identity confirmation, streamlining release testing and troubleshooting of synthetic batches.

Medicinal Chemistry Scaffold for Optimizing Lipophilicity and Metabolic Stability

With a calculated LogP of 3.71, 4-nitrodiphenylmethane occupies a lipophilicity range that is intermediate between the more hydrophobic parent diphenylmethane (LogP 4.14) and the more polar 4,4′-dinitro analog (LogP 3.26-3.67) [1][2]. Medicinal chemists can exploit this property when designing compound libraries, using the mononitro diphenylmethane core to fine-tune physicochemical properties such as solubility and membrane permeability while retaining a synthetic handle (the nitro group) for further functionalization. The air-sensitive nature of the compound also necessitates careful handling protocols in a research setting, which should be factored into laboratory workflow planning.

Precursor to 4-Aminodiphenylmethane via Catalytic Hydrogenation

The reduction of 4-nitrodiphenylmethane to 4-aminodiphenylmethane is a common transformation in the synthesis of dyes, polymers, and pharmaceutical intermediates . Commercial availability of the nitro precursor at >98% purity [1] ensures high conversion and minimizes purification burdens for the resulting amine. The defined storage requirement under inert gas [1] is critical for maintaining this high purity prior to use, as exposure to air can lead to degradation or discoloration, which may complicate downstream reactions or require additional purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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